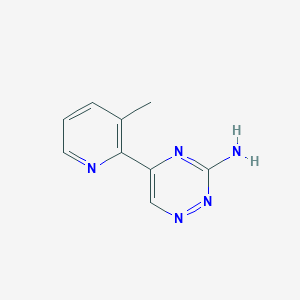![molecular formula C56H87NO16 B13853887 [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Temsirolimus-d3 is a deuterated form of temsirolimus, an ester derivative of sirolimus. Temsirolimus is a mammalian target of rapamycin (mTOR) inhibitor used primarily in the treatment of renal cell carcinoma. The deuterated form, Temsirolimus-d3, is often used in research to study the pharmacokinetics and metabolism of temsirolimus due to its stability and traceability in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Temsirolimus-d3 is synthesized from rapamycin through a series of chemical reactions. One common method involves the acylation of rapamycin at the C42 hydroxyl group using 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate. This reaction is catalyzed by 4-(dimethylamino)-pyridine (DMAP) and dicyclohexylcarbodiimide (DCC) in an organic solvent . The regioselectivity of this reaction can be improved by protecting the C31 hydroxyl group, although this adds complexity to the synthesis .
Industrial Production Methods
Industrial production of Temsirolimus-d3 typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Temsirolimus-d3 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: May require reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated and demethylated derivatives of Temsirolimus-d3, which are often studied for their biological activity and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Temsirolimus-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the reaction mechanisms and stability of mTOR inhibitors.
Biology: Investigating the cellular pathways regulated by mTOR and the effects of its inhibition.
Medicine: Developing new therapeutic strategies for cancer treatment, particularly renal cell carcinoma.
Industry: Used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
Mecanismo De Acción
Temsirolimus-d3 exerts its effects by inhibiting the mTOR pathway. It binds to the intracellular protein FKBP-12, forming a complex that inhibits mTOR activity. This inhibition leads to a G1 growth arrest in tumor cells by blocking the phosphorylation of downstream targets such as p70S6k and S6 ribosomal protein. This results in reduced levels of hypoxia-inducible factors HIF-1 and HIF-2 alpha, and decreased vascular endothelial growth factor (VEGF) synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Sirolimus: The parent compound from which temsirolimus is derived. It also inhibits mTOR but has different pharmacokinetic properties.
Everolimus: Another mTOR inhibitor with similar mechanisms of action but different clinical applications.
Ridaforolimus: A newer mTOR inhibitor with improved pharmacokinetics and stability
Uniqueness
Temsirolimus-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial .
Propiedades
Fórmula molecular |
C56H87NO16 |
|---|---|
Peso molecular |
1033.3 g/mol |
Nombre IUPAC |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12?,17-13?,34-18?,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3 |
Clave InChI |
CBPNZQVSJQDFBE-HELGIKTLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CO)(CO)C(=O)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)\C)C |
SMILES canónico |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


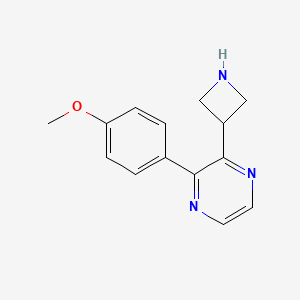
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
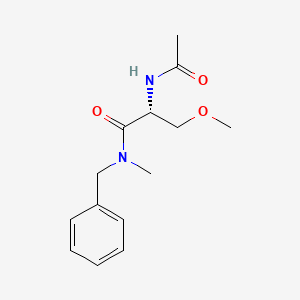
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)
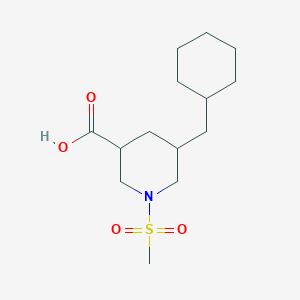
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
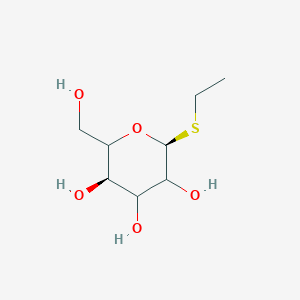
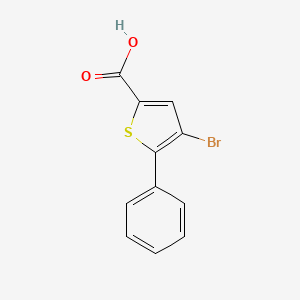
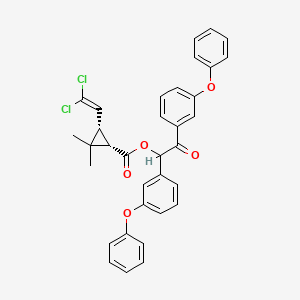
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
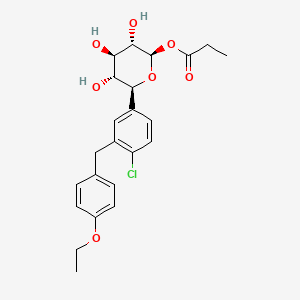
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
